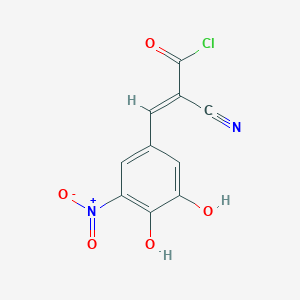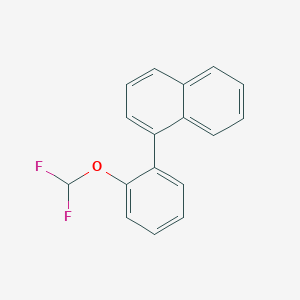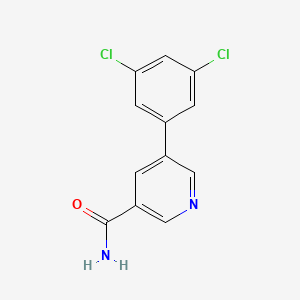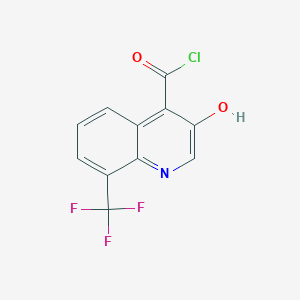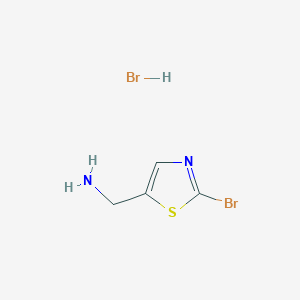![molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9](/img/structure/B11849208.png)
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol is a compound characterized by the presence of a cyclohexanol group bonded to a vinyl group, which is further substituted with a dimethyl(trimethylsilyl)methylsilyl group. This compound is notable for its unique structural features, which include the trimethylsilyl group known for its chemical inertness and large molecular volume .
Preparation Methods
The synthesis of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with vinyltrimethylsilane under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
Comparison with Similar Compounds
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Bis(trimethylsilyl)acetamide: Another reagent for silylation reactions.
Vinyltrimethylsilane: A precursor in the synthesis of various silicon-containing compounds.
The uniqueness of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol lies in its combination of a cyclohexanol group with a vinyl group and a dimethyl(trimethylsilyl)methylsilyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
921199-41-9 |
|---|---|
Molecular Formula |
C14H30OSi2 |
Molecular Weight |
270.56 g/mol |
IUPAC Name |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
InChI Key |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




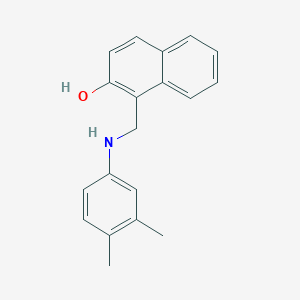
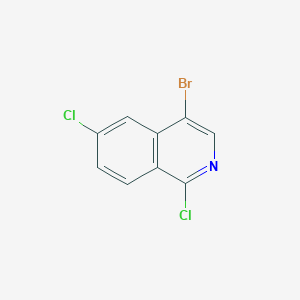
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)



